
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of propanoic acid, with a fluorenylmethyloxycarbonyl (Fmoc) group and a trifluoromethoxy group attached. The Fmoc group is commonly used in peptide synthesis as a protecting group for the amino group . The trifluoromethoxy group is a strongly electron-withdrawing group, which could influence the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the bulky Fmoc group and the electron-withdrawing trifluoromethoxy group. These groups could potentially influence the conformation and reactivity of the molecule .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis . The trifluoromethoxy group is typically stable under a variety of conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the Fmoc group is typically quite hydrophobic, while the trifluoromethoxy group is polar and may confer some degree of water solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Convenient Synthesis : This compound has been utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its role in facilitating the preparation of complex molecules (Le & Goodnow, 2004).
Photophysics and Bioimaging : A water-soluble fluorene derivative related to this compound has been explored for its linear photophysical characteristics and bioimaging applications, particularly in integrin-targeting, which is vital for understanding cellular interactions (Morales et al., 2010).
Protecting Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a related component, is effective for protecting hydroxy-groups in molecular synthesis, illustrating its versatility in chemical reactions (Gioeli & Chattopadhyaya, 1982).
Synthesis of Enantiomerically Pure Compounds : This compound is instrumental in preparing enantiomerically pure diaminobutyric acids with protected amino groups, highlighting its role in creating stereochemically specific molecules (Schmidt et al., 1992).
Advanced Material Research
Manganese(II) Complexes : It has been used in synthesizing manganese carboxylates with unique structural and magnetic properties, indicating its potential in materials science and nanotechnology applications (Tang et al., 2016).
Peptide Synthesis : Its role in the synthesis of peptide amides and ureas is notable, demonstrating its utility in peptide chemistry and potential pharmaceutical applications (Funakoshi et al., 1988).
Pharmaceutical and Biomedical Implications
Tumor Imaging with PET : A derivative of this compound has been synthesized and evaluated for brain tumor imaging using positron emission tomography (PET), underscoring its potential in diagnostic imaging (McConathy et al., 2010).
Transthyretin Fibrillogenesis Inhibitors : Fluorenyl-based compounds, which are structurally related, have been studied as inhibitors of transthyretin fibrillogenesis, suggesting possible therapeutic applications in amyloidosis (Ciccone et al., 2016).
Synthesis of Functional Materials : Research has been conducted on fluorene structures, including derivatives of this compound, for their application in functional materials like polymers and OLED materials, indicating its significance in material engineering and electronics (Wang Ji-ping, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO5/c20-19(21,22)28-10-16(17(24)25)23-18(26)27-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSABBUZWNWRSNR-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](COC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(trifluoromethoxy)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




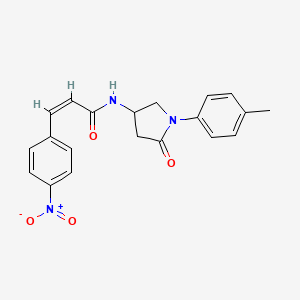
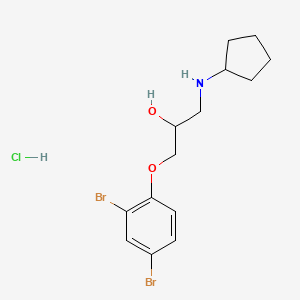
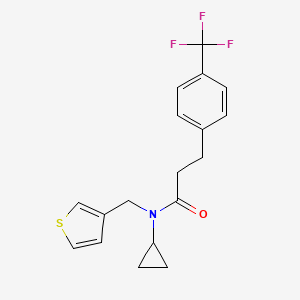
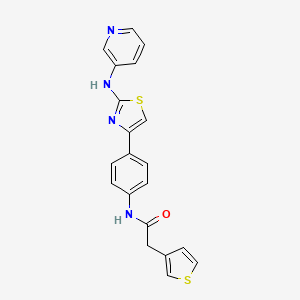
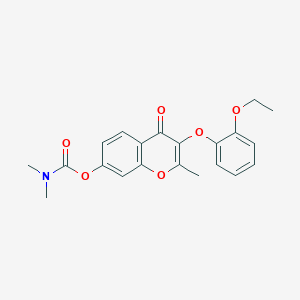
![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3005075.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)
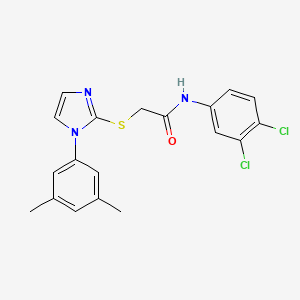
![5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005080.png)